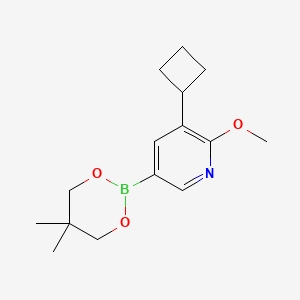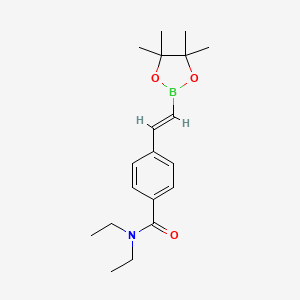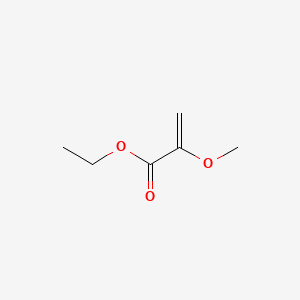
Ethyl 2-methoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methoxyacrylate is an organic compound with the molecular formula C6H10O3. It is an ester derived from acrylic acid and methanol, characterized by its clear, colorless liquid form. This compound is primarily used in the synthesis of polymers and copolymers, making it a valuable monomer in the production of various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, resulting in the formation of this compound through a dehydration reaction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic synthesis from petrochemical feedstocks such as ethylene, propylene, and isobutylene. These processes often utilize acid-base and heterogeneous catalysts for oxidation and hydroformylation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in creating materials with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating polymers for controlled drug release.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism of action of ethyl 2-methoxyacrylate involves its ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, which can be generated through thermal or photochemical means. The resulting polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .
Comparison with Similar Compounds
Methyl methacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl acrylate: Lacks the methoxy group, leading to different reactivity and properties.
Butyl methacrylate: Contains a butyl group, resulting in variations in polymer properties.
Uniqueness: Ethyl 2-methoxyacrylate stands out due to its methoxy group, which imparts unique reactivity and properties to the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Properties
CAS No. |
36997-05-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3 |
InChI Key |
CTTOYDHUFQNBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

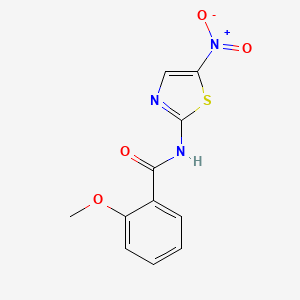

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
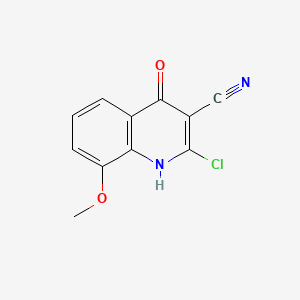
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
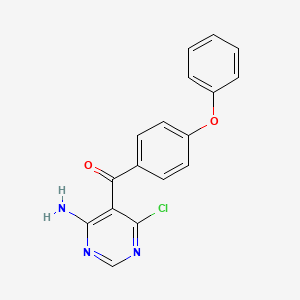
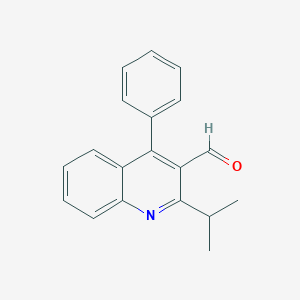
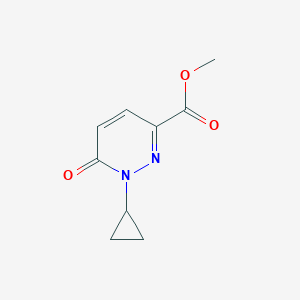
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
